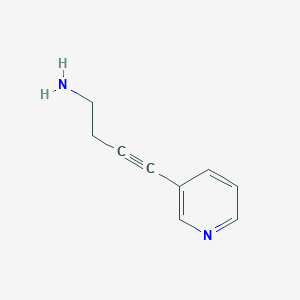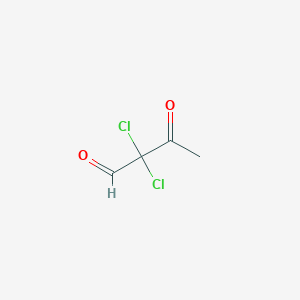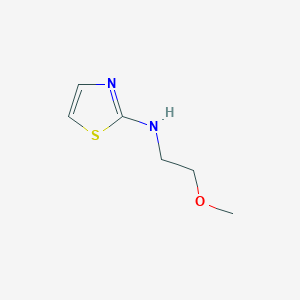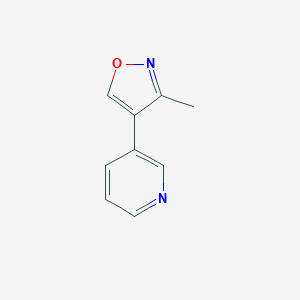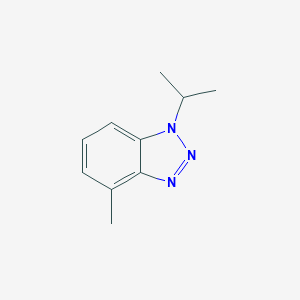
2,4-Bis(bromomethyl)-1,3,5-triethylbenzene
Descripción general
Descripción
“2,4-Bis(bromomethyl)-1,3,5-triethylbenzene” is likely a derivative of benzene, where two of the hydrogen atoms on the benzene ring are replaced by bromomethyl groups and three others by ethyl groups .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with bromomethyl and ethyl groups. The exact spatial arrangement of these groups could be determined using techniques like NMR .Chemical Reactions Analysis
The bromomethyl groups in the compound are likely to be quite reactive and could undergo various reactions, such as nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature, and its solubility, melting point, boiling point, etc., would need to be determined experimentally .Aplicaciones Científicas De Investigación
Catalytic Applications in Aqueous Solutions : Türkmen, Can, and Çetinkaya (2009) studied the catalytic applications of compounds derived from 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene in Suzuki-Miyaura and Heck-Mirozoki cross-coupling reactions, demonstrating their efficiency in catalysis in aqueous solutions (Türkmen, Can, & Çetinkaya, 2009).
Synthesis of Molecular Scaffolds : Wallace et al. (2005) reported the use of derivatives of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene as scaffolds for molecular receptors, highlighting their versatility in molecular scaffold synthesis (Wallace et al., 2005).
Coordination Chemistry : Walsdorff et al. (1999) explored the coordination chemistry of CuI with a ligand derived from 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene, showing its potential in creating a defined proximity of copper species (Walsdorff et al., 1999).
Polymer Science : Yang et al. (2018) utilized derivatives of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene in the fabrication of crosslinked polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells, demonstrating improved membrane properties (Yang et al., 2018).
Supramolecular Chemistry : Szlachcic, Migda, and Stadnicka (2007) studied the solvates of derivatives of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene, revealing insights into the crystal structures and molecular interactions in these solvates (Szlachcic, Migda, & Stadnicka, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-bis(bromomethyl)-1,3,5-triethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2/c1-4-10-7-11(5-2)14(9-16)12(6-3)13(10)8-15/h7H,4-6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPICIYNHRQVDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1CBr)CC)CBr)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447850 | |
| Record name | 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(bromomethyl)-1,3,5-triethylbenzene | |
CAS RN |
190779-61-4 | |
| Record name | 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B68281.png)
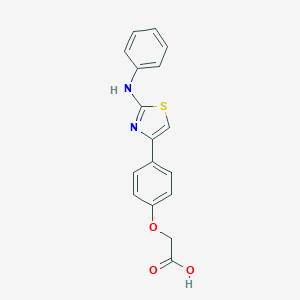
![(1R,2S,4S,8R,9S,12S)-16-(methoxymethoxy)-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B68284.png)
![4-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B68285.png)
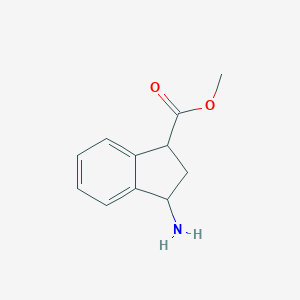
![7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one](/img/structure/B68292.png)
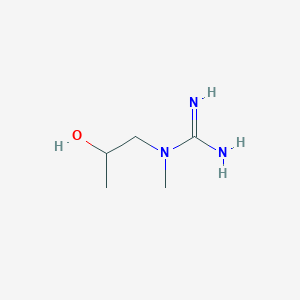
![3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B68300.png)
